![molecular formula C15H19NO5S B14429062 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine CAS No. 83591-42-8](/img/structure/B14429062.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropanoyl moiety, which is further linked to the amino acid L-tyrosine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine typically involves multiple steps, starting with the preparation of the acetylsulfanyl intermediate. One common method involves the reaction of 3-mercapto-2-methylpropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)-2-methylpropanoic acid. This intermediate is then coupled with L-tyrosine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). Additionally, process optimization may involve the use of alternative coupling reagents and solvents to improve reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylsulfanyl group can be reduced to a thiol group using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); typically carried out in aqueous buffers at neutral or slightly basic pH.
Substitution: Amines, alcohols; typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions due to the presence of the tyrosine moiety.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of bioactive peptides and as a potential drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes. The tyrosine moiety can participate in phosphorylation and dephosphorylation reactions, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can be compared with other similar compounds, such as:
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine: Similar structure but with an additional methylsulfanyl group, which may impart different chemical and biological properties.
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid:
(2S)-3-acetylsulfanyl-2-methylpropanoic acid: Lacks the tyrosine moiety, making it a simpler molecule with different chemical behavior.
Eigenschaften
CAS-Nummer |
83591-42-8 |
|---|---|
Molekularformel |
C15H19NO5S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2S)-2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H19NO5S/c1-9(8-22-10(2)17)14(19)16-13(15(20)21)7-11-3-5-12(18)6-4-11/h3-6,9,13,18H,7-8H2,1-2H3,(H,16,19)(H,20,21)/t9?,13-/m0/s1 |
InChI-Schlüssel |
ZSDZCPMOBAOZJJ-NCWAPJAISA-N |
Isomerische SMILES |
CC(CSC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
CC(CSC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


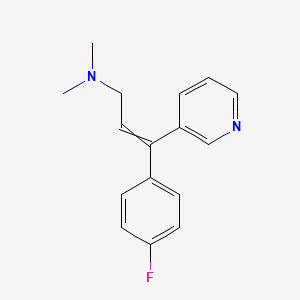
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
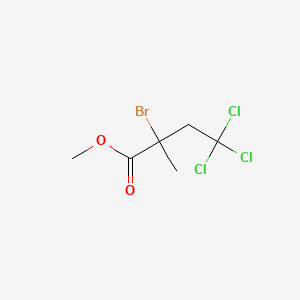
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
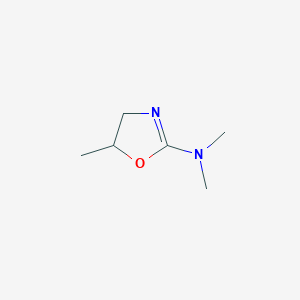
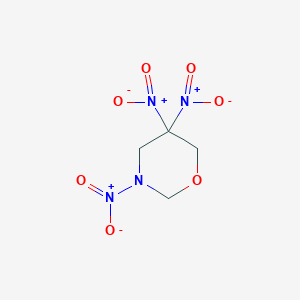
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
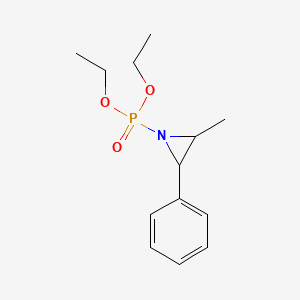
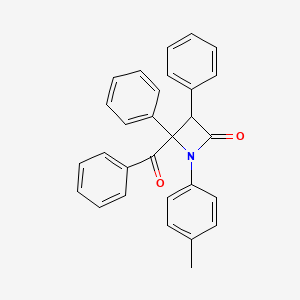

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
